3-Bromo-1H-indazole-4-carbonitrile

Description

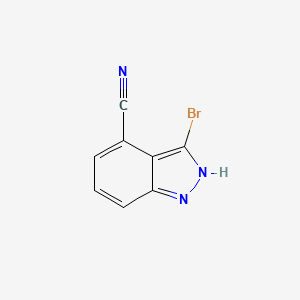

3-Bromo-1H-indazole-4-carbonitrile (CAS 1000341-36-5) is a heterocyclic organic compound featuring a bromine atom at position 3 and a cyano group (-C≡N) at position 4 on the indazole ring. The compound is available commercially with 95% purity in 100 mg quantities . Its structure enables participation in diverse reactions, such as nucleophilic substitutions and cross-coupling, driven by the electron-withdrawing cyano group and bromine's role as a leaving group.

Properties

IUPAC Name |

3-bromo-2H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBYTIGGQXFBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646713 | |

| Record name | 3-Bromo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-36-5 | |

| Record name | 3-Bromo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Bromo-1H-indazole-4-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and 4-cyanobenzaldehyde.

Cyclization Reaction: The key step involves the cyclization of these starting materials to form the indazole ring.

Reaction Conditions: Common reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere.

Chemical Reactions Analysis

3-Bromo-1H-indazole-4-carbonitrile undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom at the third position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Oxidation and Reduction:

Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indazole derivatives.

Scientific Research Applications

3-Bromo-1H-indazole-4-carbonitrile has several scientific research applications:

Medicinal Chemistry: Indazole derivatives, including this compound, are explored for their potential as therapeutic agents.

Material Science: The compound is used in the development of new materials with unique properties, such as organic semiconductors and dyes.

Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-1H-indazole-4-carbonitrile is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indazoles with Halogens and Cyano Groups

4-Bromo-3-iodo-1H-indazole-6-carbonitrile (CAS 1000342-48-2)

- Structure: Bromine (position 4), iodine (position 3), and cyano (position 6).

- Properties: The heavier iodine atom increases molecular weight and may enhance reactivity in halogen-exchange reactions. The cyano group at position 6 alters electronic distribution compared to position 4 in the target compound.

- Applications: Potential use in radiopharmaceuticals due to iodine’s isotopic properties .

4-Bromo-3-chloro-1H-indazole-6-carbonitrile (CAS 1000342-57-3)

- Structure: Bromine (position 4), chlorine (position 3), and cyano (position 6).

- Properties: Chlorine’s smaller size compared to bromine reduces steric hindrance but offers different electronic effects (less polarizable). The cyano group at position 6 may influence solubility and binding interactions.

3-Bromo-1H-indazole-4-carboxylic Acid (CAS 1363382-97-1)

- Structure: Replaces the cyano group with a carboxylic acid (-COOH) at position 3.

- Properties: The carboxylic acid enables hydrogen bonding and salt formation, enhancing solubility in aqueous media. This contrasts with the cyano group’s electron-withdrawing and lipophilic nature.

- Applications : More suited for prodrug design or metal coordination compared to the nitrile derivative .

Non-Indazole Heterocycles with Cyano Groups

Compound 1L (2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile)

- Structure: Chromene core with bromophenyl and cyano groups.

- Properties: The chromene oxygen atom introduces different hydrogen-bonding motifs. The cyano group here contributes to a melting point of 223–227°C, similar to indazole derivatives .

- Biological Relevance : Chromenes are explored for antimicrobial and anticancer activity, differing from indazoles’ antiviral focus (e.g., lenacapavir intermediates) .

4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile

- Structure: Pyrazole core with bromine, trifluoromethyl, nitro, and cyano groups.

- Properties: The nitro group is a stronger electron-withdrawing group than cyano, influencing reactivity in electrophilic substitutions. Single-crystal studies confirm planar geometry, critical for π-π stacking in drug design .

Halogenated Benzonitrile Derivatives

3-Bromo-6-Chloro-2-Fluorobenzonitrile

Key Comparative Data

Research Findings and Implications

- Synthetic Accessibility : Bromine at position 3 in this compound facilitates Suzuki couplings, whereas iodine in position 3 (CAS 1000342-48-2) may complicate synthesis due to iodine’s sensitivity .

- Biological Activity: Cyano groups enhance binding to enzymes like kinases, but position matters; e.g., position 4 in indazoles vs. position 3 in chromenes .

- Cost Factors : Multi-halogenated compounds (e.g., 3-Bromo-6-Chloro-2-Fluorobenzonitrile) are costlier, guiding scale-up decisions .

Biological Activity

3-Bromo-1H-indazole-4-carbonitrile (C₈H₄BrN₃) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position and a cyano group at the 4-position of the indazole ring. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₄BrN₃ |

| IUPAC Name | This compound |

| CAS Number | 1000341-36-5 |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Notably, it has shown effectiveness against Mycobacterium abscessus, a pathogen associated with pulmonary infections. The compound's mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production pathways, similar to other indazole derivatives.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium abscessus | 15.625 |

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

These results suggest that the compound is particularly potent against Mycobacterium abscessus, indicating its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The antiproliferative effects of this compound have been investigated across various cancer cell lines. Derivatives of this compound have demonstrated notable cytotoxicity against several types of cancer cells, making it a candidate for further development in cancer therapy.

Research Findings on Anticancer Activity

A series of experiments assessed the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The IC50 values indicate that the compound effectively inhibits cell growth, particularly in breast cancer cells, which may be attributed to its ability to induce apoptosis through various cellular pathways.

The biological activity of this compound can be partially explained by its interactions with specific proteins involved in disease pathways. Molecular docking studies have been employed to predict binding affinities with various targets, revealing potential mechanisms through which this compound exerts its effects.

Molecular Docking Studies

Molecular docking simulations have identified key interactions between this compound and target proteins:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase B | -8.5 |

| Bcl-2 | -9.2 |

| Tubulin | -7.8 |

These findings suggest that the compound may inhibit critical signaling pathways involved in cell proliferation and survival, further supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.